molecular formula C16H20FN3O B2752190 N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide CAS No. 1311859-98-9

N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide

Cat. No.: B2752190
CAS No.: 1311859-98-9
M. Wt: 289.354
InChI Key: YLDMWSQRBAPFTQ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a fluorophenyl group, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the piperidine derivative.

    Addition of the Cyanomethyl Group: This can be done through cyanomethylation reactions using reagents like cyanomethyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-1-[(4-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide
  • N-(cyanomethyl)-1-[(2-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide

Uniqueness

N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O/c1-19(9-7-18)16(21)14-5-3-8-20(12-14)11-13-4-2-6-15(17)10-13/h2,4,6,10,14H,3,5,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDMWSQRBAPFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1CCCN(C1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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